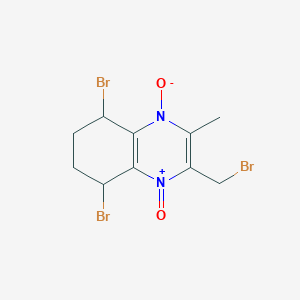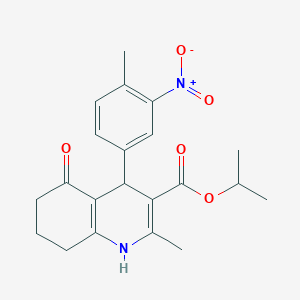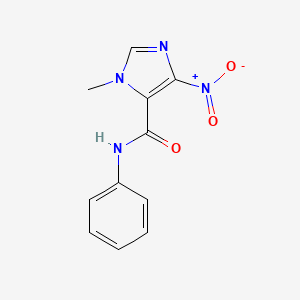![molecular formula C17H20N2O4 B5004184 N-cyclopentyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5004184.png)
N-cyclopentyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has shown promising results in preclinical studies as a potential anticancer agent.
Mécanisme D'action
N-cyclopentyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide selectively inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. This results in the disruption of ribosome biogenesis and the accumulation of DNA damage, leading to cell death in cancer cells with high levels of ribosomal DNA transcription. This compound has also been shown to activate the p53 pathway, which plays a crucial role in DNA damage response and cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in cancer cells with high levels of ribosomal DNA transcription. It has also been shown to sensitize cancer cells to other anticancer agents. In addition, this compound has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide is its selectivity for cancer cells with high levels of ribosomal DNA transcription, which makes it a potentially effective anticancer agent with minimal toxicity to normal cells. However, one limitation is its potential for resistance development, which may limit its long-term efficacy as an anticancer agent.
Orientations Futures
For N-cyclopentyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide research include the development of combination therapies with other anticancer agents, the identification of biomarkers for patient selection, and the optimization of dosing regimens to minimize toxicity and maximize efficacy. Additionally, further studies are needed to understand the mechanisms of resistance development and to develop strategies to overcome it. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide involves several steps, starting from commercially available starting materials. The key step involves the reaction of 2,3-dichlorooxazole with 3-methoxyphenol in the presence of a base to obtain the intermediate 2-(3-methoxyphenoxy)-2,3-dihydrooxazole. This intermediate is then reacted with cyclopentylmagnesium bromide to obtain this compound.
Applications De Recherche Scientifique
N-cyclopentyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies, particularly in hematological malignancies such as multiple myeloma and acute myeloid leukemia. This compound has been shown to selectively target cancer cells with high levels of ribosomal DNA transcription, leading to DNA damage and cell death. It has also been shown to sensitize cancer cells to other anticancer agents, such as DNA-damaging agents and proteasome inhibitors.
Propriétés
IUPAC Name |
N-cyclopentyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-21-13-7-4-8-14(9-13)22-11-16-19-15(10-23-16)17(20)18-12-5-2-3-6-12/h4,7-10,12H,2-3,5-6,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEMXONZHMXDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NC(=CO2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5004106.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)isonicotinamide](/img/structure/B5004116.png)
![2-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoic acid](/img/structure/B5004122.png)
![methyl N-[2-(diethoxyphosphoryl)ethyl]-N-methylglycinate](/img/structure/B5004124.png)



![2,2-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5004145.png)
![N-(3-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5004159.png)
![N-(2,3-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5004161.png)

![methyl 3-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5004171.png)

![2-amino-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5004198.png)